
1-(5-Ethyl-2-iodophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-2-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propanone moiety
Méthodes De Préparation
The synthesis of 1-(5-Ethyl-2-iodophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 5-ethyl-2-phenylpropan-1-one, using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow iodination or the use of catalytic systems to enhance the reaction rate and yield. These methods are designed to minimize waste and reduce the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
1-(5-Ethyl-2-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(5-ethyl-2-azidophenyl)propan-1-one, while reduction with sodium borohydride would produce 1-(5-ethyl-2-iodophenyl)propan-1-ol .
Applications De Recherche Scientifique
1-(5-Ethyl-2-iodophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a radiolabeled tracer in biological studies due to the presence of the iodine atom, which can be isotopically labeled with iodine-125 or iodine-131.
Mécanisme D'action
The mechanism of action of 1-(5-Ethyl-2-iodophenyl)propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom can facilitate the formation of covalent bonds with these targets, leading to changes in their activity or function. The propanone moiety may also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s effects .
Comparaison Avec Des Composés Similaires
1-(5-Ethyl-2-iodophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Ethyl-2-bromophenyl)propan-1-one: This compound has a bromine atom instead of iodine, which affects its reactivity and chemical properties. Bromine is less reactive than iodine, leading to different reaction conditions and products.
1-(5-Ethyl-2-chlorophenyl)propan-1-one: The presence of a chlorine atom makes this compound less reactive than its iodine counterpart. Chlorine-substituted compounds are often used in different synthetic applications due to their stability.
1-(5-Ethyl-2-fluorophenyl)propan-1-one: Fluorine is the least reactive halogen, and its presence significantly alters the compound’s properties.
Propriétés
Formule moléculaire |
C11H13IO |
|---|---|
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
1-(5-ethyl-2-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO/c1-3-8-5-6-10(12)9(7-8)11(13)4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
ZZXLTJZIGIFWGU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)I)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





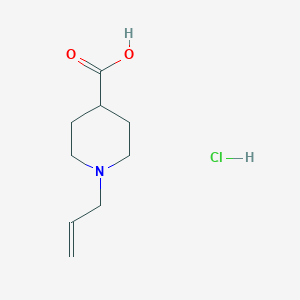
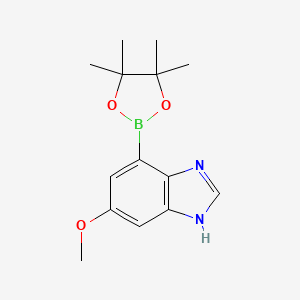
![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)
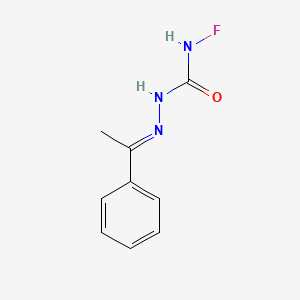
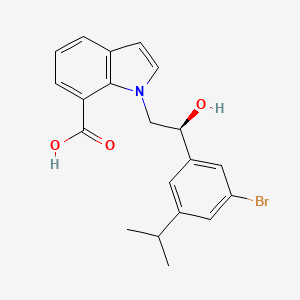

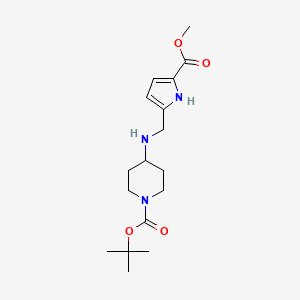


![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)

